4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
Description
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with a 4-methylbenzyl and methylsulfonyl group, as well as a tetrahydrofuran-2-ylmethyl group, making it a versatile molecule for diverse chemical reactions and applications.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-5-7-17(8-6-16)15-23(28(2,25)26)19-11-9-18(10-12-19)21(24)22-14-20-4-3-13-27-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTBJYOIVVBZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3CCCO3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The benzyl and tetrahydrofuran groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide: Similar structure but with a 2-methylbenzyl group instead of a 4-methylbenzyl group.
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with slight variations in the substituents.
Uniqueness
The uniqueness of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a benzamide core and a tetrahydrofuran-2-ylmethyl group makes it a versatile compound for various synthetic and research purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
